4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1002257
InChI:
InChI=1S/C15H18N4O4S2/c1-9(2)14(20)17-15(24)16-11-4-6-12(7-5-11)25(21,22)19-13-8-10(3)23-18-13/h4-9H,1-3H3,(H,18,19)(H2,16,17,20,24)
SMILES:
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C
Molecular Formula:
C15H18N4O4S2
Molecular Weight:
382.5 g/mol
4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
CAS No.:
Cat. No.: VC1002257
Molecular Formula: C15H18N4O4S2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O4S2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-methyl-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]propanamide |
| Standard InChI | InChI=1S/C15H18N4O4S2/c1-9(2)14(20)17-15(24)16-11-4-6-12(7-5-11)25(21,22)19-13-8-10(3)23-18-13/h4-9H,1-3H3,(H,18,19)(H2,16,17,20,24) |
| Standard InChI Key | NMQJLAITAKZPHK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
| Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator